3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula CHBrClN and a molecular weight of approximately 233.45 g/mol. This compound is characterized by the presence of both bromine and chlorine substituents on a pyrazolo[3,4-d]pyrimidine core structure, which contributes to its unique chemical properties and biological activities. It is primarily recognized for its role as an inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 2, which is crucial in regulating the cell cycle and has implications in cancer research and treatment strategies .
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine falls under the category of heterocyclic compounds and is classified as a pyrazolo derivative. Its structural characteristics place it within the broader class of pyrimidines, which are known for their biological activity.
The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine generally involves several key steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. For example, reactions are often conducted in inert atmospheres to prevent oxidation or side reactions.
The molecular structure of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be represented using various structural formulas:
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal chemistry.
The reaction mechanisms often involve nucleophilic attack on the electrophilic centers (bromine or chlorine), leading to the formation of new bonds while releasing halide ions.
The primary mechanism of action for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with cyclin-dependent kinase 2 (CDK2).
In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 nM to 99 nM.
Relevant analyses indicate that it possesses suitable pharmacokinetic properties for potential therapeutic applications.
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has significant applications in scientific research:
The strategic introduction of bromine and chlorine atoms at the C3 and C4 positions of pyrazolo[3,4-d]pyrimidine scaffolds follows precise halogenation sequences to achieve optimal electronic and steric properties. Sequential halogenation typically initiates with electrophilic chlorination at the electron-deficient C4 position of the pyrimidine ring using POCl₃ as the chlorinating agent, achieving >95% regioselectivity under reflux conditions [4]. Subsequent bromination at C3 employs bromine donors (e.g., NBS or PBr₃) in inert aprotic solvents (DCM or DMF), leveraging the activated C-H bond adjacent to the pyrimidine nitrogen [7] [9]. This sequential approach prevents halogen scrambling, a critical limitation of concurrent halogenation methods that often generate undesired dihalo byproducts (≤15% yield loss). Kinetics studies reveal bromination proceeds via an addition-elimination mechanism, where solvent polarity dramatically influences rates – DMF accelerates reaction completion 3-fold compared to THF [9]. Post-halogenation, the compound’s crystallinity enables purification via antisolvent precipitation (ethanol/water), yielding high-purity (>98%) material suitable for downstream functionalization [5].
Table 1: Halogenation Method Comparison for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine Synthesis
Method | Reagents | Temperature | Time (h) | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
Sequential | POCl₃ → NBS/DMF | 110°C → 25°C | 6 → 2 | >99% | 85 |
Concurrent | PBrCl₂/POCl₃ mixture | 80°C | 8 | 78% | 62 |
Catalytic (Pd-assisted) | CuBr₂/PCl₅ | 150°C | 4 | 95% | 71 |
Regiocontrol during N-functionalization poses significant challenges due to tautomeric equilibria between 1H- and 2H-pyrazolo[3,4-d]pyrimidine forms. Computational analyses (DFT, ΔG < 2 kcal/mol) confirm the 1H-tautomer predominates (>90%) in nonpolar solvents, directing electrophiles toward the more nucleophilic N1 atom [4]. Protecting group strategies exploit this preference: tert-butoxycarbonyl (Boc) shielding of N1 enables exclusive C6 lithiation (n-BuLi, -78°C) for carboxyl or boronic ester installation, while acetyl groups permit temporary N1 protection during C-H activation [6] [9]. Kinetic trapping experiments reveal N1-alkylation proceeds 8× faster than N2-alkylation due to diminished steric hindrance and superior orbital overlap. For O/S-functionalization, C4 chlorine serves as a leaving group for nucleophilic aromatic substitution (SNAr), with thiols exhibiting 50× greater reactivity than alcohols due to enhanced polarizability [4]. Microwave-assisted SNAr (100°C, DMF) reduces reaction times from 24h to 30min while maintaining >90% regiochemical fidelity.
Mitsunobu reactions enable stereospecific C-glycosidic bond formation between the N1 position of pyrazolo[3,4-d]pyrimidine and protected ribose derivatives. The methodology employs DEAD/PPh₃ or ADDP/n-Bu₃P systems in anhydrous THF, generating inversion-configured anomeric linkages crucial for nucleoside analog bioactivity [6]. Key to success is the preactivation of sugar diols (e.g., 1,2-isopropylidene-α-D-ribofuranose) with imidazole-sulfonyl complexes to enhance electrophilicity. Recent optimizations demonstrate polymer-supported triphenylphosphine (PS-PPh₃) reduces phosphine oxide byproduct contamination, improving isolated yields from 65% to 89% [6]. Solvent screening reveals acetonitrile outperforms THF by suppressing N2-alkylation side products (<5% vs 18%). Post-coupling, global deprotection employs tetrabutylammonium fluoride (TBAF) for silyl ethers and trifluoroacetic acid (TFA) for Boc groups, yielding water-soluble prodrug precursors with logP reductions >1.5 units [2] [6].
The C3 bromine in 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile handle for Pd/Cu-catalyzed cross-couplings, enabling C-C, C-N, and C-S bond formations. Suzuki-Miyaura arylations utilize Pd(PPh₃)₄ (3 mol%) with aqueous Na₂CO₃ base in DME/H₂O (4:1), achieving >85% yields for electron-neutral arylboronic acids, though electron-deficient partners require Buchwald precatalysts (XPhos Pd G2) [6] [9]. Sonogashira couplings demand copper-free conditions (Pd₂(dba)₃/XPhos) to prevent alkyne homocoupling, particularly with TMS-protected alkynes. For amination, BrettPhos Pd G3 catalyst enables room-temperature reactions with secondary amines (morpholine, piperazine), while primary amines necessitate bulkier RuPhos ligands to suppress diarylation [6]. Microwave acceleration (150°C, 20 min) proves universal across coupling types, reducing catalyst loading by 40% while maintaining turnover numbers >5,000.
Table 2: Cross-Coupling Catalyst Systems for C3-Bromine Functionalization
Reaction Type | Catalyst System | Base/Solvent | Yield Range (%) | Key Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/XPhos Pd G2 | Na₂CO₃ / DME/H₂O | 75-95 | Low yield with ortho-substituted boronic acids |
Sonogashira | Pd₂(dba)₃/XPhos | Et₃N / toluene | 80-92 | Requires copper scavengers |
Buchwald-Hartwig | BrettPhos Pd G3/RuPhos | NaO^tBu / dioxane | 65-88 | Competitive C4 amination |
Scale-up of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine synthesis confronts three primary bottlenecks: exothermic halogenation, heavy metal contamination, and low-temperature lithiation. Chlorination with POCl₃ releases HCl gas requiring specialized scrubbing systems, while bromination necessitates controlled reagent addition to maintain temperatures <30°C, preventing HBr-mediated decomposition [5] [7]. Pd-catalyzed steps introduce residual metal contamination (>500 ppm), demanding orthogonal purification via chelating resins (Chelex 20) or crystallization from DMSO/ethanol [9]. Lithiation at C6 (n-BuLi, -78°C) poses cryogenic challenges in batch reactors; continuous flow systems with micromixers enable precise thermal control, improving yields by 25% at kilogram scale. Solvent selection critically impacts sustainability: switching from DMF to cyclopentyl methyl ether (CPME) in SNAr steps reduces wastewater toxicity (BOD₅ reduction: 42%) while maintaining reaction efficiency [5] [7]. Final API-grade purification employs simulated moving bed (SMB) chromatography, achieving >99.5% chemical purity with <0.1% regioisomeric contaminants.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: